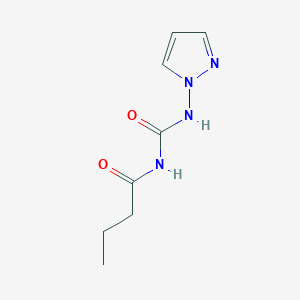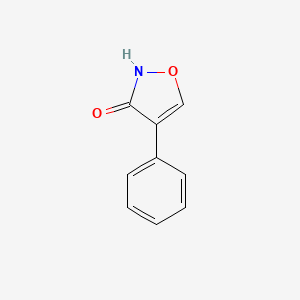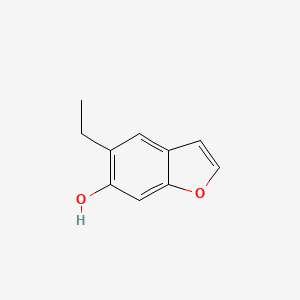
5-Ethylbenzofuran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylbenzofuran-6-ol is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields Benzofuran compounds are characterized by a fused benzene and furan ring structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylbenzofuran-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the free radical cyclization cascade, which allows for the construction of complex benzofuran derivatives with high yield and fewer side reactions . Another approach involves proton quantum tunneling, which also results in high yield and minimal side reactions .
Industrial Production Methods: Industrial production of this compound often employs catalytic strategies to enhance efficiency and yield. Innovative synthetic routes have been developed to streamline the production process, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylbenzofuran-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
5-Ethylbenzofuran-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzofuran: The parent compound, known for its wide range of biological activities.
2-Phenylbenzofuran: Another derivative with significant biological and pharmacological properties.
8-Methoxypsoralen: Used in the treatment of skin diseases like psoriasis and cancer.
Uniqueness: 5-Ethylbenzofuran-6-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5-ethyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C10H10O2/c1-2-7-5-8-3-4-12-10(8)6-9(7)11/h3-6,11H,2H2,1H3 |
InChI Key |
CBGCZMZGOJIRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C(=C1)C=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
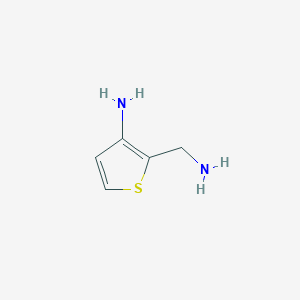
![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)
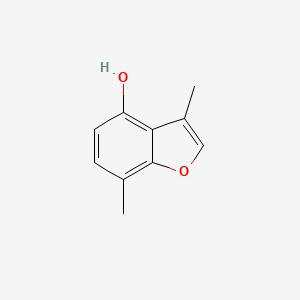
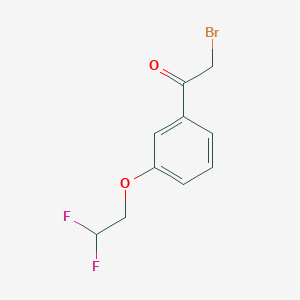
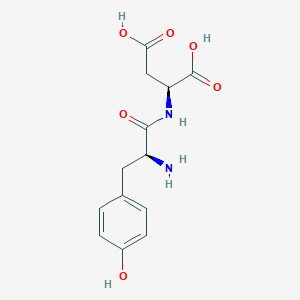
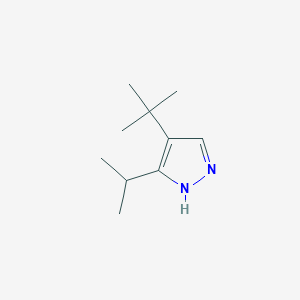
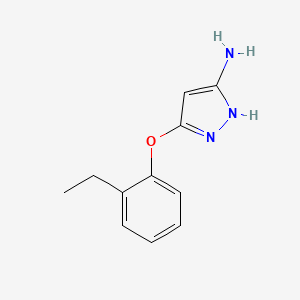
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-](/img/structure/B15206621.png)
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)
